![molecular formula C18H16N4O3S B11111911 2-[[(E)-[4-(3,4-dimethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate](/img/structure/B11111911.png)
2-[[(E)-[4-(3,4-dimethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate
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Overview
Description
2-[[(E)-[4-(3,4-dimethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate is a complex organic compound with a unique structure that combines elements of pyridine, thiazole, and phenolate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-[4-(3,4-dimethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final step involves the formation of the phenolate group through a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-[4-(3,4-dimethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[[(E)-[4-(3,4-dimethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[[(E)-[4-(3,4-dimethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-dimethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazole: Shares the pyridine and thiazole moieties but lacks the phenolate group.
2-oxo-3H-1,3-thiazole-5-yl]methylideneamino]carbamoyl]phenolate: Similar structure but with variations in the substituents.
Uniqueness
2-[[(E)-[4-(3,4-dimethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate is unique due to its combination of pyridine, thiazole, and phenolate groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N4O3S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[[(E)-[4-(3,4-dimethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamoyl]phenolate |
InChI |
InChI=1S/C18H16N4O3S/c1-11-7-8-22(10-12(11)2)16-15(26-18(25)20-16)9-19-21-17(24)13-5-3-4-6-14(13)23/h3-10H,1-2H3,(H2-,19,20,21,23,24,25) |
InChI Key |
CFNMAVLTANNOAS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=[N+](C=C1)C2=C(SC(=O)N2)/C=N/NC(=O)C3=CC=CC=C3[O-])C |
Canonical SMILES |
CC1=C(C=[N+](C=C1)C2=C(SC(=O)N2)C=NNC(=O)C3=CC=CC=C3[O-])C |
Origin of Product |
United States |
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